molecular formula C11H12OS B8480848 5-(Allyloxy)-1,3-dihydro-2-benzothiophene

5-(Allyloxy)-1,3-dihydro-2-benzothiophene

Cat. No. B8480848
M. Wt: 192.28 g/mol
InChI Key: GNQTWGOKMKNGSA-UHFFFAOYSA-N
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Patent
US06610747B2

Procedure details

Crude diol from stage (i) (3.5 g, 18 mmol) was dissolved in DCM (60 mL) and treated with Et3N (10 mL, 72 mmol) and the solution was cooled to 0° C. Methanesulfonyl chloride (4.2 mL, 54 mmol) was added dropwise and the solution was stirred for 1 h being allowed to reach room temperature. The reaction was then quenched by the addition of water followed by 2M HCl (50 mL). The DCM layer was separated and the aqueous layer was re-extracted with DCM (50 mL). The combined organic fractions were washed with water (50 mL), dried (MgSO4) and concentrated to a volume of ca. 30 mL. Benzyltriethylammonium chloride (1 g) was added followed by a solution of sodium sulfide (5 g, 91 mmol) in water (50 mL). The mixture was stirred rapidly under a nitrogen atmosphere for 15 h. The organic layer was separated and the aqueous layer was re-extracted with DCM (50 mL). The combined organic layers were dried (MgSO4) and evaporated to a yellow oil. Flash chromatography afforded two fractions; the first was pure product and the second product contaminated with dimeric material. Trituration of the second fraction caused crystallisation of the dimeric material which was removed by filtration. The filtrate was combined with the first chromatography fraction to afford the desired product (800 mg, 23%); δH (CDCl3, 400 MHz) 4.16 (2H, s), 4.19 (2H, s), 4.48 (2H, m), 5.26 (1H, d), 5.37 (1H, d), 5.95-6.06 (1H, m), 6.74 (2H, m), 7.09 (1H, d).
Name
diol
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
23%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[C:7]([CH2:13]O)[CH:6]=1)[CH:2]=[CH2:3].CCN(CC)CC.C[S:23](Cl)(=O)=O.[S-2].[Na+].[Na+]>C(Cl)Cl.O>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]2[CH2:11][S:23][CH2:13][C:7]=2[CH:6]=1)[CH:2]=[CH2:3] |f:3.4.5|

Inputs

Step One
Name
diol
Quantity
3.5 g
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C=C1)CO)CO
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with DCM (50 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ca. 30 mL
ADDITION
Type
ADDITION
Details
Benzyltriethylammonium chloride (1 g) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred rapidly under a nitrogen atmosphere for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with DCM (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
CUSTOM
Type
CUSTOM
Details
Flash chromatography afforded two fractions
CUSTOM
Type
CUSTOM
Details
crystallisation of the dimeric material which
CUSTOM
Type
CUSTOM
Details
was removed by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC1=CC2=C(CSC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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